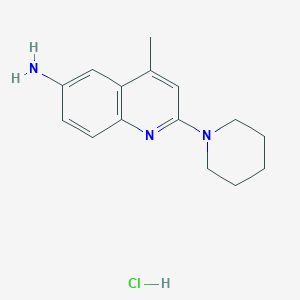

4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride

描述

Chemical Identity and Nomenclature

This compound is characterized by a complex molecular structure that combines multiple pharmacophoric elements within a single framework. The compound is officially designated with the Chemical Abstracts Service number 1216388-60-1 and maintains the molecular formula C15H20ClN3, reflecting the presence of the hydrochloride salt form. The molecular weight of this compound is established at 277.79 grams per mole for the hydrochloride salt, while the free base form exhibits a molecular weight of 241.33 grams per mole.

The systematic nomenclature reflects the compound's structural complexity, incorporating descriptors for the methyl substitution at the 4-position of the quinoline ring, the piperidine moiety attached at the 2-position, and the amino group located at the 6-position of the quinoline core. The compound is also catalogued under various database identifiers, including the Molecular Formula Codes Database number MFCD15732111, which facilitates its identification across multiple chemical databases and research platforms.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as "NC1=CC=C2N=C(N3CCCCC3)C=C(C)C2=C1.[H]Cl", which clearly delineates the connectivity of atoms within the molecule and the presence of the hydrochloride salt. This notation system provides researchers with a standardized method for representing the compound's structure in digital formats and computational applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H20ClN3 | |

| Molecular Weight | 277.79 g/mol | |

| Free Base Formula | C15H19N3 | |

| Free Base Weight | 241.33 g/mol | |

| CAS Number | 1216388-60-1 | |

| MFCD Number | MFCD15732111 |

Historical Context in Heterocyclic Chemistry Research

The development of quinoline-based compounds traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially calling it "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as a fundamental heterocyclic building block that would subsequently influence generations of pharmaceutical research. The historical significance of quinoline chemistry expanded further in 1842 when French chemist Charles Gerhardt obtained quinoline derivatives through dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide.

The evolution of piperidine chemistry follows a parallel historical trajectory, with Scottish chemist Thomas Anderson first reporting piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852, who provided the compound with its current nomenclature. Both researchers initially obtained piperidine through reactions involving piperine and nitric acid, establishing the foundational synthetic approaches that would later be refined for industrial applications.

The convergence of quinoline and piperidine chemistry into hybrid molecular architectures represents a more contemporary development in heterocyclic research. The synthesis of compounds incorporating both structural elements has been facilitated by advances in synthetic methodology, particularly the development of microwave-assisted synthesis techniques that have enabled efficient formation of carbon-nitrogen bonds between these heterocyclic systems. Recent research has demonstrated that microwave-assisted approaches can achieve superior yields compared to conventional synthetic methods, with some quinoline-piperidine conjugates showing yield improvements from 80-94% using conventional approaches to 89-98% using microwave-assisted methodologies.

Significance of Piperidine-Quinoline Hybrid Architectures

The combination of piperidine and quinoline structural elements within a single molecular framework represents a strategic approach to pharmaceutical design that leverages the distinct pharmacological properties of each heterocyclic component. Quinoline derivatives have demonstrated extensive therapeutic utility across multiple disease areas, including antimalarial applications exemplified by chloroquine and mefloquine, antibacterial activities observed in fluoroquinolone antibiotics, and anticancer properties demonstrated by topotecan and camptothecin. The quinoline scaffold's ability to interact with diverse biological targets stems from its aromatic heterocyclic nature, which facilitates both hydrogen bonding interactions and π-π stacking with biological macromolecules.

Piperidine moieties contribute complementary pharmacological properties to hybrid architectures, particularly through their ability to modulate molecular basicity and facilitate cellular uptake mechanisms. The six-membered saturated ring structure of piperidine provides conformational flexibility while maintaining sufficient rigidity to enable specific receptor interactions. Research has demonstrated that piperidine-containing side chains can enhance the accumulation of compounds in acidic cellular compartments through pH trapping mechanisms, a property that has proven particularly valuable in antimalarial drug design.

The strategic combination of these heterocyclic elements has yielded promising results in contemporary medicinal chemistry research. Studies examining quinoline-piperidine conjugates have revealed potent biological activities, with some derivatives demonstrating nanomolar-range activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, research investigating quinoline-piperidine hybrids as cholinesterase inhibitors has shown that these compounds can achieve micromolar-range inhibitory concentrations against both acetylcholinesterase and butyrylcholinesterase enzymes.

The synthetic accessibility of piperidine-quinoline hybrid architectures has been enhanced through the development of specialized synthetic methodologies. Nucleophilic aromatic substitution reactions employing cetyltrimethylammonium bromide catalysis in polyethylene glycol-400 have achieved yields of 97-98% for the formation of piperidine-quinoline linkages. These synthetic advances have facilitated the preparation of compound libraries containing systematic structural variations, enabling comprehensive structure-activity relationship studies that inform future drug development efforts.

属性

IUPAC Name |

4-methyl-2-piperidin-1-ylquinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.ClH/c1-11-9-15(18-7-3-2-4-8-18)17-14-6-5-12(16)10-13(11)14;/h5-6,9-10H,2-4,7-8,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJQAOCNUAHLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)N)N3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The preparation of 4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride typically involves:

- Construction of the quinoline scaffold, often starting from substituted anilines and β-ketoesters or related precursors.

- Introduction of the methyl group at position 4 of quinoline.

- Functionalization at position 2 with a piperidin-1-yl substituent via nucleophilic aromatic substitution or transition-metal catalyzed amination.

- Installation or conversion of the amino group at position 6.

- Formation of the hydrochloride salt for improved stability and handling.

Preparation of the Quinoline Core

2.1. Condensation of Anilines with β-Ketoesters

A common route to hydroxyquinolines involves the condensation of commercially available anilines with ethyl acetoacetate or related β-ketoesters under acidic conditions such as acetic acid or polyphosphoric acid (PPA). This affords hydroxyquinoline intermediates which serve as precursors for further functionalization.

For example, aniline reacts with ethyl acetoacetate in acetic acid to form an imine intermediate, which upon heating yields hydroxyquinoline.

Alternatively, PPA-mediated cyclization of anilines with β-ketoesters provides hydroxyquinolines in good yields.

2.2. Chlorination of Hydroxyquinolines

Hydroxyquinolines are converted to 4-chloroquinolines using phosphorus oxychloride (POCl3), enabling subsequent nucleophilic substitution at the 4-position.

Introduction of the Piperidin-1-yl Group at Position 2

3.1. Nucleophilic Aromatic Substitution

The 2-position of quinoline can be functionalized by nucleophilic substitution of a suitable leaving group (e.g., chlorine) with piperidine under heating conditions.

For example, 4-chloroquinolines react with neat piperidine at elevated temperatures (e.g., 120 °C) in polar aprotic solvents such as dimethylformamide (DMF) to yield 2-piperidin-1-ylquinolines.

This reaction is often catalyzed or assisted by copper salts (e.g., copper(I) iodide) and ligands (e.g., picolinic acid) to improve yields and selectivity.

3.2. Transition Metal-Catalyzed Amination

Copper-catalyzed amination protocols have been employed for the direct amination of halogenated quinolines with piperidine. Typical conditions include:

- Copper(I) iodide (10 mol%) as catalyst

- Picolinic acid (20 mol%) as ligand

- Potassium phosphate (K3PO4) as base

- Dimethyl sulfoxide (DMSO) as solvent

- Heating at 90–120 °C for several hours.

Introduction of the Amino Group at Position 6

4.1. Reduction of Nitro Groups

Starting from 6-nitroquinoline derivatives, reduction with tin(II) chloride monohydrate in refluxing ethyl acetate and ethanol can afford 6-aminoquinolines.

4.2. Nucleophilic Aromatic Substitution

Alternatively, displacement of halogen atoms at position 6 by ammonia or amines under nucleophilic substitution conditions can introduce the amino group.

Methyl Group Introduction at Position 4

The 4-methyl substituent is typically introduced by starting from 4-methyl-substituted anilines or quinoline intermediates. For instance, 6-bromo-4-methylquinoline can be synthesized and used as a key intermediate.

Formation of Hydrochloride Salt

The free base of 4-Methyl-2-piperidin-1-ylquinolin-6-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, commonly using 1.5 equivalents of HCl in an appropriate solvent.

Representative Preparation Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Condensation of aniline with β-ketoester | Aniline + ethyl acetoacetate, acetic acid or PPA, heat | Hydroxyquinoline intermediate |

| 2 | Chlorination | Phosphorus oxychloride (POCl3), reflux | 4-Chloroquinoline derivative |

| 3 | Nucleophilic substitution | Piperidine, DMF, CuI catalyst, picolinic acid, K3PO4, 90–120 °C, 5–16 h | 2-Piperidin-1-ylquinoline |

| 4 | Reduction (if starting from nitro) | SnCl2·2H2O, reflux in ethyl acetate/ethanol | 6-Aminoquinoline |

| 5 | Salt formation | HCl (1.5 equiv), solvent | Hydrochloride salt of target compound |

Detailed Research Findings and Optimization Notes

Catalyst Loading and Temperature: Copper-catalyzed amination proceeds efficiently with 10–20 mol% catalyst and ligand loading. Higher temperatures (up to 120 °C) improve conversion but require careful control to avoid decomposition.

Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic aromatic substitution and copper-catalyzed amination steps due to their ability to dissolve both reactants and catalysts.

Salt Formation: The hydrochloride salt improves compound stability and crystallinity, facilitating purification and handling.

Alternative Routes: Some patents describe the use of transfer hydrogenation for related piperidine derivatives, employing formaldehyde and palladium catalysts under mild conditions to methylate piperidine rings before amide formation. However, these are more relevant for piperidine carboxamide derivatives rather than the direct quinoline amination.

Summary Table of Key Synthetic Parameters

化学反应分析

Types of Reactions

4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including 4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other Gram-negative pathogens. For instance, quinolinyl derivatives have demonstrated half-maximal inhibitory concentration (IC50) values in the low micromolar range against M. tuberculosis NDH-2, suggesting their potential as anti-tuberculosis agents .

Antimalarial Properties

The structural features of this compound suggest its efficacy as an antimalarial agent. Quinoline derivatives are well-known for their activity against malaria parasites, particularly through mechanisms involving inhibition of heme polymerization. Ongoing research aims to evaluate the effectiveness of this compound in preclinical models of malaria.

Neuropharmacological Effects

Compounds containing piperidine and quinoline moieties have been investigated for their potential neuropharmacological effects, particularly in treating neurodegenerative disorders such as Alzheimer's disease. The ability of these compounds to interact with acetylcholinesterase suggests they may enhance cholinergic signaling, which is crucial for cognitive function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of quinolinyl derivatives found that this compound exhibited potent activity against M. tuberculosis. The compound was tested alongside other known inhibitors, revealing comparable efficacy with IC50 values around 40 nM .

Case Study 2: Neuroprotective Potential

In a separate investigation focusing on neuroprotective effects, researchers synthesized various analogs of this compound. These compounds were assessed for their ability to inhibit acetylcholinesterase activity in vitro. Results indicated that certain derivatives significantly improved binding affinity compared to standard treatments, showcasing their potential as therapeutic agents for Alzheimer's disease .

作用机制

The mechanism of action of 4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Selected Compounds

*Calculated based on molecular formulas where explicit data were unavailable.

Structural and Functional Differences

- Core Heterocycle: The quinoline core in the target compound provides a larger aromatic system than pyridine or pyrimidine derivatives, favoring stronger π-π interactions with biological targets (e.g., DNA/enzymes) . Pyrimidine-based analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit simpler synthesis routes but may lack the broad-spectrum activity associated with quinoline scaffolds .

- Substituent Effects: Piperidine vs. Piperazine: Piperidine in the target compound offers moderate basicity and lipophilicity, whereas piperazine (as in 6-(Piperazin-1-yl)quinolin-3-amine) increases water solubility but may reduce blood-brain barrier penetration . Halogenation: The 3-iodoanilino group in 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride enables radiolabeling for imaging studies, a feature absent in the target compound .

Salt Formation :

- Hydrochloride salts (common in the target and analogs like 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride) improve solubility and stability, critical for oral bioavailability .

生物活性

4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including its synthesis, structure-activity relationships (SAR), and applications in pharmacology.

Chemical Structure and Properties

This compound is classified as a quinoline derivative. Its molecular formula is C13H16ClN3, and it features a quinoline ring fused with a piperidine moiety. The presence of the methyl group at the 4-position of the quinoline ring influences its biological activity.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit anticancer activities. A study demonstrated that related compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures showed IC50 values ranging from 25 to 45 μM against different cancer types, suggesting potential for development as anticancer agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Structure–activity relationship analyses indicate that modifications at specific positions enhance inhibitory potency. For example, related compounds demonstrated IC50 values as low as 9.68 μM for AChE inhibition, highlighting the potential of piperidine-substituted quinolines in neuropharmacology .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory processes. Some derivatives have shown significant reductions in nitric oxide production in vitro, positioning them as candidates for anti-inflammatory drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with active sites of enzymes like AChE and COX, blocking substrate access.

- Receptor Modulation : It may bind to various receptors involved in neurotransmission and inflammation, modulating their activity.

- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis .

Case Studies

- Anticancer Activity : In vitro studies on cancer cell lines such as MCF7 revealed that derivatives similar to this compound can induce apoptosis effectively, with flow cytometry confirming increased rates of cell death upon treatment .

- Cytotoxicity Testing : A series of quinoline derivatives were tested against HepG2 liver cancer cells using MTT assays, where several compounds exhibited significant cytotoxicity, supporting further investigation into their therapeutic potential .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-Methyl-2-piperidin-1-ylquinolin-6-amine hydrochloride?

- Methodology :

- Spectrophotometry : Diazotization and coupling with agents like H-acid or N-(1-naphthyl)ethylenediamine can quantify aromatic amines via absorbance measurements .

- HPLC : Reverse-phase chromatography with C18 columns and UV detection (e.g., 254 nm) is effective for purity assessment. Mobile phases often use acetonitrile/water mixtures with ion-pairing agents (e.g., 0.1% trifluoroacetic acid) .

- Spectroscopic Techniques : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For example, quinoline derivatives are characterized by aromatic proton signals (δ 7.5–8.5 ppm) and molecular ion peaks matching theoretical values .

Q. How can the synthesis of this compound be optimized?

- Methodology :

- Multi-Step Synthesis : Start with a quinoline scaffold (e.g., 6-amino-4-methylquinoline), followed by piperidine substitution under nucleophilic conditions. Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield .

- Purification : Crystallization in ethyl acetate or methanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, UV visualization) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of piperidine) and reaction time (12–24 hrs) to minimize byproducts .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Emergency Measures : For skin contact, rinse immediately with water (15+ mins). For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodology :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations). For example, aromatic coupling patterns in quinoline derivatives should match simulated spectra .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .

- Advanced MS Techniques : Employ tandem MS (MS/MS) or ion mobility spectrometry to confirm fragmentation patterns and rule out isomeric impurities .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of quinoline derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with modified piperidine groups (e.g., 4-methylpiperazine) or halogenated quinolines. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. How to address low yields in large-scale synthesis of this compound?

- Methodology :

- Process Chemistry Adjustments :

- Temperature Control : Exothermic reactions may require gradual reagent addition and cooling (0–5°C) to prevent decomposition .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

- Scale-Up Challenges : Use continuous flow reactors to enhance mixing and heat transfer. Monitor purity via in-line PAT tools (e.g., FTIR) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。